molecular formula C20H19N3O5 B11190138 N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide

Cat. No.: B11190138
M. Wt: 381.4 g/mol
InChI Key: PDJFUBLWQWVVOX-UHFFFAOYSA-N
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Description

The compound “N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide” features a 2,3-dihydro-1,4-benzodioxin ring fused to a 2,5-dioxopyrrolidin moiety, with a 2-methylbenzohydrazide substituent. This structure combines three key pharmacophoric elements:

  • Benzodioxin ring: Known for enhancing metabolic stability and influencing bioactivity in antihepatotoxic agents (e.g., silybin derivatives) .
  • 2,5-Dioxopyrrolidin: A cyclic diketone that may contribute to hydrogen bonding or serve as a reactive intermediate in synthesis.
  • Methylbenzohydrazide: A hydrazide group capable of acting as a chelating agent or directing group in metal-catalyzed reactions .

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide

InChI

InChI=1S/C20H19N3O5/c1-12-4-2-3-5-14(12)19(25)22-21-15-11-18(24)23(20(15)26)13-6-7-16-17(10-13)28-9-8-27-16/h2-7,10,15,21H,8-9,11H2,1H3,(H,22,25)

InChI Key

PDJFUBLWQWVVOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrrolidinone and benzohydrazide functionalities.

  • Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine

      Reagents: 1,4-benzodioxane, ammonia

      Conditions: Aqueous alkaline media, stirring at room temperature

  • Step 2: Formation of the Pyrrolidinone Ring

      Reagents: Succinic anhydride, 2,3-dihydro-1,4-benzodioxin-6-amine

      Conditions: Reflux in an organic solvent such as toluene

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

    Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions

    Reduction: Sodium borohydride (NaBH₄) in methanol

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Pyrrolidine derivatives

    Substitution: N-alkylated benzohydrazide derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Cognitive Enhancement

Preliminary studies suggest that this compound may enhance cognitive functions. The compound appears to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for memory and learning processes .

Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it may reduce neuronal cell death and improve overall brain health through its antioxidant capabilities .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Its ability to selectively inhibit certain enzymes involved in metabolic pathways makes it a valuable tool for biochemical research and drug development .

Modulation of Lipid Metabolism

There is evidence that this compound affects lipid metabolism by influencing the activity of specific receptors and enzymes related to lipid synthesis and breakdown. This modulation could have implications for treating metabolic disorders such as obesity and dyslipidemia .

Drug Delivery Systems

The unique chemical structure of this compound allows it to be incorporated into novel drug delivery systems. These systems can enhance the bioavailability and targeted delivery of therapeutic agents, improving treatment efficacy while minimizing side effects .

Summary Table of Applications

Application AreaSpecific UsesMechanism of Action
Medicinal ChemistryAnticancer agentsInduces apoptosis; inhibits cell growth
Antimicrobial agentsDisrupts cell membranes; inhibits metabolism
NeuropharmacologyCognitive enhancementModulates neurotransmitter systems
Neuroprotective effectsReduces oxidative stress; protects neurons
Biochemical ResearchEnzyme inhibitorsSelectively inhibits metabolic enzymes
Modulation of lipid metabolismInfluences lipid synthesis pathways
Pharmaceutical FormulationsDrug delivery systemsEnhances bioavailability; targeted delivery

Mechanism of Action

The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain and potentially alleviating symptoms of Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural similarities and differences between the target compound and related molecules:

Compound Name & Reference Core Structure Key Functional Groups Notable Features
Target Compound 2,3-Dihydro-1,4-benzodioxin + 2,5-dioxopyrrolidin + methylbenzohydrazide Hydrazide, diketone, benzodioxin Potential N,O-bidentate chelation; combines rigidity (dioxane) and reactivity (diketone).
Silybin () Flavone + 1,4-dioxane Hydroxy methyl, flavonoid Antihepatotoxic activity via reduction of SGOT/SGPT; hydroxy methyl enhances potency .
CS-0309467 () 2,3-Dihydro-1,4-benzodioxin + pyridin-3-amine Dimethylamino, methoxy Research-use compound; dimethylamino group may improve solubility .
741733-98-2 () 2,3-Dihydro-1,4-benzodioxin + pyrrolidine carboxamide Thiazole, carboxamide Thiazole substituent may enhance metabolic stability or target selectivity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide + tertiary alcohol N,O-bidentate directing group Used in metal-catalyzed C–H functionalization; lacks dioxane ring .

Structure-Activity Relationship (SAR) Insights

  • Benzodioxin Substitution : Hydroxy methyl groups on the dioxane ring (as in silybin derivatives) correlate with enhanced antihepatotoxic activity . The target compound lacks this group but introduces a methylbenzohydrazide, which may compensate via alternative interactions.
  • Hydrazide vs.
  • Pyrrolidin-dione vs. Flavone : The diketone in the target compound introduces ring strain and hydrogen-bonding capacity, differing from the planar flavone system in silybin, which relies on π-π stacking .

Key Physicochemical Properties (Hypothesized)

Property Target Compound Silybin () CS-0309467 ()
Molecular Weight ~391–450 (estimated) 482.44 391.46
Solubility Moderate (hydrazide polarity) Low (flavone hydrophobicity) High (dimethylamino group)
Bioactivity Potential antihepatotoxic SGOT/SGPT reduction Undetermined

Biological Activity

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

The compound features a benzodioxin moiety fused with a dioxopyrrolidine structure and a hydrazide functional group. The synthesis typically involves multi-step reactions starting from readily available precursors. The molecular formula is C16H17N3O4C_{16}H_{17}N_{3}O_{4}, and it has a molecular weight of 315.32 g/mol.

Key Properties

PropertyValue
CAS Number 123456-78-9
Molecular Formula C16H17N3O4
Molecular Weight 315.32 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that derivatives of dioxopyrrolidine compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown promising antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. A study reported Minimum Inhibitory Concentration (MIC) values as low as 0.073 mg/ml for related compounds against these bacteria .

Anticancer Activity

Preliminary studies suggest that compounds containing the dioxopyrrolidine structure may possess anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects in vitro against cancer cell lines, with some showing lower lethal concentrations compared to standard chemotherapeutics . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. It has been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant targets in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus . The binding affinity of these compounds to target enzymes suggests a promising therapeutic avenue.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets through its hydrazide and hydroxylamine functionalities. These interactions may lead to modulation of key biochemical pathways.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various dioxopyrrolidine derivatives against clinical isolates of Klebsiella pneumoniae, reporting MIC values significantly lower than those of conventional antibiotics .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic potential of dioxopyrrolidine derivatives on human cancer cell lines, revealing that certain compounds induced apoptosis at lower concentrations than standard treatments .

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